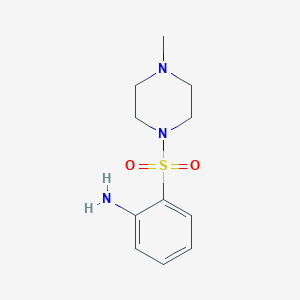

2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine

Übersicht

Beschreibung

2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine is a chemical compound that has been studied for its potential use in various pharmacological applications. It is part of a broader class of compounds known as arylsulfonamides, which have been identified for their affinities towards certain serotonin receptors, such as 5-HT(2C) and 5-HT(6) . These receptors are of interest in the development of atypical antipsychotic agents. The compound's structure includes a piperazine ring, which is a common feature in many biologically active molecules.

Synthesis Analysis

The synthesis of related arylsulfonamide compounds involves the combination of appropriate phenylamine derivatives with sulfonamide functionalities. For instance, the synthesis of naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide, a compound with high affinity towards 5-HT(2C) and 5-HT(6) receptors, has been reported . The synthesis process typically requires careful selection of reagents and reaction conditions to achieve the desired selectivity and potency.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 4-phenyl-piperazine-1-sulfonamide shows that it crystallizes in a monoclinic system with specific unit cell parameters and features layers of polar regions linked by hydrogen bonds and hydrophobic regions with π-π stacking interactions . These structural details are crucial for understanding the compound's interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of arylsulfonamide compounds is influenced by the presence of the sulfonamide group and the piperazine ring. These functional groups can participate in various chemical reactions, such as substitutions or modifications, to alter the compound's biological activity. For instance, N-alkyl substitution on the piperazine ring has been shown to increase the potency of certain compounds at the beta(3)-adrenergic receptor while maintaining selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine and related compounds are determined by their molecular structure. The presence of the sulfonamide group can affect the compound's solubility and stability. The piperazine ring's conformation, such as the chair conformation observed in some crystal structures, can influence the compound's ability to interact with biological targets . These properties are essential for the compound's formulation and delivery in a pharmacological context.

Wissenschaftliche Forschungsanwendungen

- [5-(4-Methyl-piperazine-1-sulfonyl)-pyridin-2-yl]-hydrazine : This compound is used for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .

- Dimethyl piperazine : This is primarily used for Protease Inhibitors applications . Protease inhibitors are a class of antiviral drugs that are widely used to treat HIV/AIDS and hepatitis C .

Safety And Hazards

The safety information for “5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one methanesulfonate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

2-(4-methylpiperazin-1-yl)sulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-13-6-8-14(9-7-13)17(15,16)11-5-3-2-4-10(11)12/h2-5H,6-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOGTUXWDPGYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360615 | |

| Record name | 2-(4-methylpiperazine-1-sulfonyl)phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine | |

CAS RN |

436095-29-3 | |

| Record name | 2-(4-methylpiperazine-1-sulfonyl)phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)

![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)